3-Octen-1-yne, (Z)-

Description

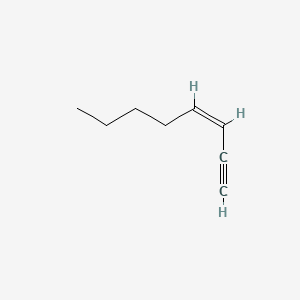

(Z)-3-Octen-1-yne is an unsaturated hydrocarbon featuring both a triple bond (alkyne) at the 1-position and a (Z)-configured double bond (alkene) at the 3-position. This enyne structure (C₈H₁₂) combines the reactivity of sp-hybridized carbons (triple bond) with the stereochemical influence of the (Z)-alkene.

Properties

CAS No. |

42091-89-4 |

|---|---|

Molecular Formula |

C8H12 |

Molecular Weight |

108.18 g/mol |

IUPAC Name |

(Z)-oct-3-en-1-yne |

InChI |

InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h1,5,7H,4,6,8H2,2H3/b7-5- |

InChI Key |

FCNAWUZWKZOHKE-ALCCZGGFSA-N |

Isomeric SMILES |

CCCC/C=C\C#C |

Canonical SMILES |

CCCCC=CC#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Octen-1-yne, (Z)- typically involves the coupling of alkyne and alkene precursors. One common method is the Sonogashira coupling reaction , which involves the reaction of an alkyne with a vinyl halide in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions usually include a base such as triethylamine and a solvent like tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of 3-Octen-1-yne, (Z)- may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Octen-1-yne, (Z)- can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

Reduction: Hydrogenation can reduce the alkyne and alkene groups to form alkanes.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alkyne position.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate (KMnO4) for oxidative cleavage.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Substitution: Nucleophiles such as sodium amide (NaNH2) or organolithium reagents.

Major Products Formed:

Epoxides and ketones: from oxidation reactions.

Alkanes: from reduction reactions.

Substituted alkynes: from nucleophilic substitution reactions.

Scientific Research Applications

3-Octen-1-yne, (Z)- has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Octen-1-yne, (Z)- depends on the specific reaction or application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The compound’s alkyne and alkene groups can undergo reactions that modify its structure and activity, influencing its interaction with molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of (Z)-3-Octen-1-yne and related compounds, contextualized using evidence from analogous molecules:

Physical Properties:

- Boiling Point : (Z)-3-Octen-1-yne is expected to have a lower boiling point (~120–130°C, estimated) compared to oxygenated derivatives like (Z)-3-Octen-1-ol acetate (BP ~200°C) due to the absence of hydrogen bonding .

- Density : Estimated to be ~0.75–0.80 g/cm³ (similar to hydrocarbons like 1-octyne).

Notes

Data Limitations : Direct experimental data on (Z)-3-Octen-1-yne is scarce; properties are extrapolated from related alkenes, alkynes, and oxygenated analogs.

Reactivity Assumptions : The triple bond’s reactivity is inferred from studies on 1-octyne hydrogenation .

Stereochemical Considerations : The (Z)-configuration may alter reaction pathways compared to trans isomers, though specific studies are needed.

Biological Activity

3-Octen-1-yne, (Z)- is an organic compound known for its unique structure, which includes both a double bond and a triple bond, classifying it as an enyne. Its molecular formula is and it has garnered attention for its potential biological activities, particularly in relation to its role as a ligand in biochemical interactions.

- Molecular Formula :

- Molecular Weight : 108.18 g/mol

- IUPAC Name : Oct-1-yn-3-ene, (Z)-

- CAS Registry Number : 42091-89-4

- Structure : The compound features a Z (cis) configuration of the double bond, which significantly influences its reactivity and interaction with biological targets.

Biological Activity

3-Octen-1-yne, (Z)- has been studied for its ability to interact with various enzymes and receptors, modulating biological pathways. Here are some key aspects of its biological activity:

Ligand Binding

Research indicates that 3-Octen-1-yne, (Z)- acts as a ligand that binds to specific enzymes or receptors. This interaction can influence several biochemical pathways:

- Enzyme Modulation : The compound can alter enzyme activity, potentially affecting metabolic processes.

- Receptor Interaction : Its binding to receptors may initiate signaling cascades that impact cellular functions.

Antimicrobial Activity

Preliminary investigations suggest that 3-Octen-1-yne may possess antimicrobial properties. In vitro studies have indicated that compounds with similar structures can inhibit the growth of various bacteria and fungi. This potential makes it a candidate for further exploration in antimicrobial applications .

Case Studies and Research Findings

-

Synthesis and Characterization :

- The synthesis of 3-Octen-1-yne typically involves coupling reactions between alkyne and alkene precursors. Various methods have been developed to optimize yield and purity.

- Characterization techniques such as GC-MS have been employed to confirm the presence of this compound in various extracts, indicating its potential bioactivity .

-

Biological Assays :

- In one study assessing the antioxidant capacity of plant extracts containing 3-Octen-1-yne, results indicated significant inhibition of nitric oxide production, suggesting potential anti-inflammatory effects .

- Another investigation focused on the interaction of 3-Octen-1-yne with catalase enzymes, revealing insights into its possible effects on enzyme kinetics in different solvent systems .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C8H12 |

| Molecular Weight | 108.18 g/mol |

| CAS Number | 42091-89-4 |

| Antioxidant Activity | Moderate (compared to standard antioxidants) |

| Antimicrobial Activity | Positive (preliminary findings) |

Q & A

Q. Table 1. Comparison of Spectral Data for (Z)-3-Octen-1-yne

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| NMR | δ 5.4–5.6 (m, 2H, CH=CH), δ 2.1–2.3 (t, 2H, C≡CH) | |

| IR | 2110 cm (C≡C), 1640 cm (C=C) | |

| EI-MS | m/z 108 (M) |

Q. Table 2. Stability of (Z)-3-Octen-1-yne in Solvents

| Solvent | Degradation Rate (25°C, %/day) | Recommended Storage |

|---|---|---|

| Hexane | 0.5 | −20°C, dark |

| DCM | 2.1 | −40°C, inert gas |

| THF | 3.8 | Avoid long-term |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.